(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15741348
InChI: InChI=1S/C10H15NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h6,8H,4-5H2,1-3H3/b9-6+
SMILES:
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate

CAS No.:

Cat. No.: VC15741348

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate -

Specification

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name ethyl (E)-2-cyano-5-methylhex-2-enoate
Standard InChI InChI=1S/C10H15NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h6,8H,4-5H2,1-3H3/b9-6+
Standard InChI Key VEQUSGGIJCPPNE-RMKNXTFCSA-N
Isomeric SMILES CCOC(=O)/C(=C/CC(C)C)/C#N
Canonical SMILES CCOC(=O)C(=CCC(C)C)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl (E)-2-cyano-5-methylhex-2-enoate, reflects its stereochemistry and functional group arrangement. The (E)-configuration denotes the trans spatial relationship between the cyano group (-C≡N) and the ethyl ester moiety (-COOCH₂CH₃) across the double bond . Key structural features include:

Molecular Formula: C₁₀H₁₅NO₂
Molecular Weight: 181.23 g/mol
SMILES Notation: CCOC(=O)/C(=C/CC(C)C)/C#N

The conjugated π-system between the double bond and electron-withdrawing groups (cyano and ester) creates a polarized structure that facilitates nucleophilic additions and cycloadditions .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) data for structurally analogous compounds reveal characteristic signals:

  • ¹H NMR: A singlet at δ 3.89 ppm (3H) corresponds to the methyl ester’s methoxy group in the methyl homolog, while the ethyl ester variant shows triplet signals near δ 1.25 ppm (CH₃CH₂) and δ 4.12 ppm (OCH₂) .

  • ¹³C NMR: The cyano carbon resonates at δ 115–120 ppm, and the ester carbonyl appears at δ 165–170 ppm .

These spectral signatures aid in purity verification during synthetic workflows .

Synthesis and Manufacturing

Knoevenagel Condensation

The primary synthetic route involves a Knoevenagel condensation between isovaleraldehyde (3-methylbutanal) and ethyl cyanoacetate. A representative protocol includes:

Reagents:

  • Isovaleraldehyde (1 mol)

  • Ethyl cyanoacetate (1 mol)

  • Ammonium acetate (catalyst)

  • Glacial acetic acid (co-solvent)

Procedure:

  • Dissolve isovaleraldehyde in dry benzene at 0°C.

  • Add ethyl cyanoacetate, ammonium acetate, and acetic acid.

  • Stir for 1 hour at 0°C, then warm to room temperature.

  • Remove solvents under reduced pressure and purify via distillation .

Yield: 60% (reported for methyl ester analog) .

ParameterValue
Reaction Temperature0°C → 25°C
Catalyst Loading10 wt% NH₄OAc
Solvent SystemBenzene/Acetic Acid

This method’s efficiency stems from the ammonium acetate catalyst, which facilitates imine intermediate formation, accelerating dehydration .

Industrial-Scale Considerations

Large-scale production requires modifications:

  • Solvent Replacement: Benzene is often substituted with toluene or ethyl acetate due to toxicity concerns .

  • Catalyst Optimization: Zeolites or silica-supported amines improve recyclability .

  • Distillation Parameters: Vacuum distillation (10 mmHg) at 110–120°C isolates the product .

Physicochemical Properties

Thermal and Solubility Data

(E)-Ethyl 2-cyano-5-methyl-2-hexenoate is a colorless liquid at room temperature with the following properties:

PropertyValueSource
Boiling Point110–120°C (10 mmHg)
Density1.02–1.05 g/cm³
Refractive Index1.458–1.462
Solubility in H₂O<0.1 g/L
Solubility in EtOHMiscible

The low water solubility necessitates organic solvents (e.g., ethyl acetate, dichloromethane) for laboratory handling .

Stability Profile

  • Thermal Stability: Decomposes above 200°C, releasing CO₂ and HCN vapors .

  • Light Sensitivity: Prolonged UV exposure induces cis-trans isomerization, requiring amber glass storage .

  • Hydrolytic Sensitivity: Susceptible to base-catalyzed ester hydrolysis, yielding the corresponding carboxylic acid .

Applications in Organic Synthesis

Michael Addition Substrate

The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example:

  • Amine Addition: Reacting with benzylamine produces γ-amino esters, precursors to β-lactam antibiotics .

  • Thiol Conjugation: Thiophenol additions yield sulfanyl derivatives for polymer crosslinking .

Cycloaddition Reactions

The electron-deficient double bond participates in [4+2] Diels-Alder reactions. With cyclopentadiene, it forms bicyclic adducts used in natural product synthesis .

Pharmaceutical Intermediates

This compound serves as a building block for:

  • Pregabalin Analogs: Structural modifications yield γ-aminobutyric acid (GABA) analogs with anticonvulsant activity .

  • Antiviral Agents: Cyano groups enhance binding to viral protease active sites .

Analytical Characterization Methods

Chromatographic Techniques

  • HPLC: Reverse-phase C18 column, 60:40 acetonitrile/water, retention time = 8.2 min .

  • GC-MS: EI mode, m/z 181 (M⁺), 136 (M⁺-COOCH₂CH₃) .

Spectroscopic Analysis

  • IR Spectroscopy: Strong absorptions at 2240 cm⁻¹ (C≡N) and 1725 cm⁻¹ (C=O) .

  • UV-Vis: λₘₐₓ = 245 nm (π→π* transition) .

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